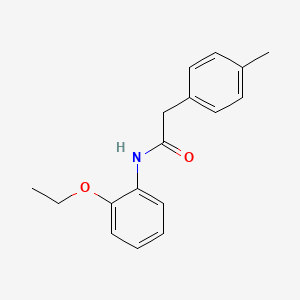![molecular formula C19H21N3OS B5713881 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5713881.png)
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a quinazolinone derivative that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a focus of interest in the scientific community.
Mechanism of Action
Further research is needed to understand the mechanism of action of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in various applications.
3. Formulation Development: Research is needed to develop better formulations of this compound that can improve its solubility and bioavailability.
4. Combination Therapy: Research is needed to explore the potential of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in combination with other drugs for the treatment of various diseases.
5. Target Identification: Further research is needed to identify specific targets for this compound in different applications, which can help in the development of more targeted therapies.
Advantages and Limitations for Lab Experiments
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has shown high potency in various studies, making it a useful tool for researchers.
2. Versatility: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown potential for use in various scientific research applications.
3. Low toxicity: This compound has shown low toxicity in animal studies, making it a safe option for lab experiments.
Some of the limitations of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone include:
1. Limited solubility: This compound has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Lack of clinical data: While this compound has shown promising results in preclinical studies, there is limited clinical data available on its safety and efficacy.
Future Directions
There are several future directions for research on 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone. Some of the areas where further research is needed include:
1. Clinical Trials: More clinical trials are needed to determine the safety and efficacy of this compound in humans.
2.
Synthesis Methods
The synthesis of 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 3-(methylamino)propylamine with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of benzyl chloride. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained in good yield after purification.
Scientific Research Applications
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential use in various scientific research applications. Some of the areas where this compound has shown promising results include:
1. Cancer Research: Studies have shown that 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia.
2. Neurological Research: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has been shown to have neuroprotective properties and can protect neurons from damage. This compound has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Research: 3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has shown antimicrobial activity against various bacteria and fungi. This compound has been studied as a potential treatment for infections caused by antibiotic-resistant bacteria.
properties
IUPAC Name |
3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21(14-15-8-3-2-4-9-15)12-7-13-22-18(23)16-10-5-6-11-17(16)20-19(22)24/h2-6,8-11H,7,12-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKAXQHZOVNZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C(=O)C2=CC=CC=C2NC1=S)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[benzyl(methyl)amino]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-methyl-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5713798.png)
![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)
![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)
![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)


![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B5713835.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)
![2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5713868.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

